molecular formula C6H6N2O B2924286 4-Methylpyrimidine-5-carbaldehyde CAS No. 933685-71-3

4-Methylpyrimidine-5-carbaldehyde

Cat. No.: B2924286
CAS No.: 933685-71-3
M. Wt: 122.127
InChI Key: WVJQNZDDJVKNTJ-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-5-carbaldehyde is an organic compound with the molecular formula C6H6N2O It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with a methyl group . Another method includes the reduction of 4-aminopyrimidine-5-carbonitrile by the action of Raney nickel in formic acid or hydrogen over palladium on carbon in an acidic medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Methylpyrimidine-5-carboxylic acid.

    Reduction: 4-Methylpyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-5-carbaldehyde is primarily related to its ability to interact with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

4-Methylpyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(3-9)2-7-4-8-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJQNZDDJVKNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933685-71-3
Record name 4-methylpyrimidine-5-carbaldehyde
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